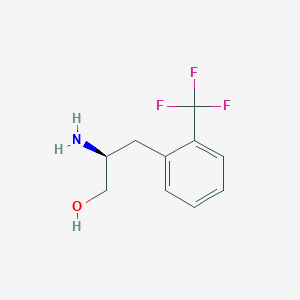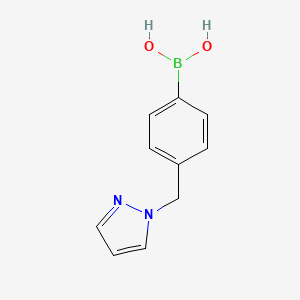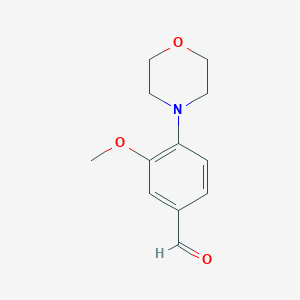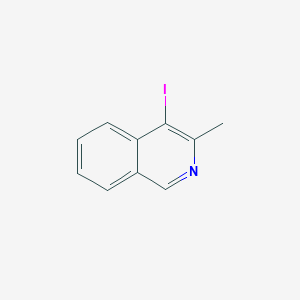
4-chloro-N-formylbenzamide
Vue d'ensemble
Description
4-chloro-N-formylbenzamide is an organic compound with the molecular formula C8H6ClNO2 It is a derivative of benzamide, where the amide nitrogen is substituted with a formyl group and a chlorine atom is attached to the benzene ring
Mécanisme D'action
Target of Action
4-Chloro-N-formylbenzamide, also known as Rebamipide Impurity 2, is an impurity of Rebamipide . Rebamipide is a gastroprotective drug developed for the treatment of peptic ulcer disease . The primary targets of Rebamipide are the gastric mucosal lining, prostaglandin E2 in the gastric mucosa, and free radicals .
Mode of Action
Rebamipide’s mechanisms of action are different from anti-secretory drugs . It works by enhancing mucosal defense, scavenging free radicals, and temporarily activating genes encoding cyclooxygenase-2 . Major properties of rebamipide include stimulation of prostaglandin and mucus glycoprotein synthesis, inhibition of reactive oxygen species, inflammatory cytokines and chemokines, and inhibition of neutrophils activation .
Biochemical Pathways
Rebamipide affects several biochemical pathways. It stimulates the synthesis of prostaglandin and mucus glycoprotein, which are crucial for the protection and healing of the gastric mucosa . It also inhibits the production of reactive oxygen species and inflammatory cytokines and chemokines, thereby reducing inflammation and oxidative stress .
Pharmacokinetics
Rebamipide, the parent compound, is used in combination with other therapies such as proton pump inhibitors to treat gastritis and protect the gastric mucosa . More research is needed to understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The result of Rebamipide’s action is the acceleration and improvement of ulcer healing and reduction of ulcer recurrence rate . It achieves this by enhancing the protective gastric mucosal lining, increasing the concentration of prostaglandin E2 in the gastric mucosa, and reducing free radical production .
Analyse Biochimique
Biochemical Properties
It is known that benzamides, the class of compounds to which 4-Chloro-N-formylbenzamide belongs, can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known that the compound can be synthesized by oxidative decarboxylation of N-aroylglycine using catalytic silver(I) and 2 equivalents of ammonium persulfate . How it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, remains to be determined.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-chloro-N-formylbenzamide can be synthesized through several methods. One common method involves the oxidative decarboxylation of N-aroylglycine using catalytic silver(I) and ammonium persulfate as an oxidant in a biphasic system (CHCl3/water) . Another method includes the reaction of benzamides with dimethylformamide dimethyl acetal .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, often involving the use of high-purity reagents and controlled reaction conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-formylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the formyl group to other functional groups.
Substitution: The chlorine atom on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include silver(I) and ammonium persulfate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-formylbenzamides, while substitution reactions can produce various substituted benzamides.
Applications De Recherche Scientifique
4-chloro-N-formylbenzamide has several applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-N-phenylbenzamide: Similar structure but with a phenyl group instead of a formyl group.
4-bromo-N-formylbenzamide: Similar structure but with a bromine atom instead of chlorine.
4-methyl-N-formylbenzamide: Similar structure but with a methyl group instead of chlorine.
Uniqueness
4-chloro-N-formylbenzamide is unique due to the presence of both a formyl group and a chlorine atom, which confer specific chemical and biological properties
Propriétés
IUPAC Name |
4-chloro-N-formylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-7-3-1-6(2-4-7)8(12)10-5-11/h1-5H,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXGLJCRHCRDDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[3-ethoxycarbonyl-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1H-pyrrol-2-yl]acetic acid](/img/structure/B3333121.png)
![5-[2-(diethylamino)ethyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B3333122.png)

![2,2-Dimethyl-7-nitro-2H-benzo[B][1,4]thiazin-3(4H)-one](/img/structure/B3333143.png)




![7-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B3333180.png)

